molecular formula C21H38O4 B014987 Glyceryl monolinoleate CAS No. 2277-28-3

Glyceryl monolinoleate

Cat. No.: B014987
CAS No.: 2277-28-3
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-HZJYTTRNSA-N
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Mechanism of Action

Target of Action

Glyceryl monolinoleate has been found to inactivate or inhibit the African Swine Fever virus . This suggests that the virus could be a primary target of the compound. The role of this interaction is likely to prevent the replication and spread of the virus within the host organism.

Mode of Action

This compound is a solubilizer for lipophilic APIs (Active Pharmaceutical Ingredients) and acts as a bioavailability enhancer . It is used in self-emulsifying lipid formulations (SEDDS and SMEDDS) as an oily vehicle . This suggests that its mode of action involves increasing the solubility and bioavailability of other compounds, particularly those that are poorly water-soluble.

Pharmacokinetics

This compound is used in lipid-based formulations to increase the oral bioavailability of poorly water-soluble lipophilic APIs . This indicates that it may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.

Result of Action

The primary result of this compound’s action is the enhanced solubility and bioavailability of lipophilic APIs . This can improve the efficacy of these compounds by increasing their absorption and distribution within the body. Additionally, its potential antiviral activity against the African Swine Fever virus suggests that it may have direct antiviral effects .

Preparation Methods

1-Linoleoyl Glycerol can be synthesized through enzymatic esterification of glycerol with linoleic acid. This process typically involves the use of immobilized lipases such as Lipozyme RM IM or Novozym 435 . The reaction is carried out in a solvent-free system under vacuum-driven air bubbling conditions at around 50°C . Industrial production methods may involve similar enzymatic processes, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Linoleoyl Glycerol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include lipases for hydrolysis and esterification, and oxygen or specific oxidizing agents for oxidation. Major products formed include hydroperoxides, linoleic acid, and various glycerides .

Comparison with Similar Compounds

1-Linoleoyl Glycerol is unique due to its specific esterification at the sn-1 position of glycerol and the presence of linoleic acid. Similar compounds include:

    1-Oleoyl Glycerol: Contains oleic acid instead of linoleic acid.

    1-Palmitoyl Glycerol: Contains palmitic acid.

    1-Stearoyl Glycerol: Contains stearic acid

These compounds share similar roles in lipid metabolism but differ in their fatty acid composition, influencing their specific biological functions and applications.

Properties

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016719
Record name Glycerol 1-monolinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-28-3, 26545-74-4
Record name 1-Monolinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monolinoleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol 1-monolinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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